REACTION_CXSMILES
|
[F:1][C:2]([F:12])([F:11])[C:3]1[CH:8]=[C:7]([Cl:9])[CH:6]=[CH:5][C:4]=1I.[CH3:13][N:14](C)C=O.[Cu](C#N)C#N>O>[F:1][C:2]([F:12])([F:11])[C:3]1[CH:8]=[C:7]([Cl:9])[CH:6]=[CH:5][C:4]=1[C:13]#[N:14]
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
FC(C1=C(C=CC(=C1)Cl)I)(F)F
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
58.7 g
|
Type
|
reactant
|
Smiles
|
[Cu](C#N)C#N
|
Name
|
ice
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
left
|
Type
|
TEMPERATURE
|
Details
|
to cool down to 20° C.
|
Type
|
FILTRATION
|
Details
|
After filtering
|
Type
|
WASH
|
Details
|
rinsing with 3×200 ml of isopropyl ether
|
Type
|
CUSTOM
|
Details
|
the aqueous phase is decanted
|
Type
|
WASH
|
Details
|
washed with 200 ml of demineralized water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C(C=CC1C#N)Cl)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 66.64 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |